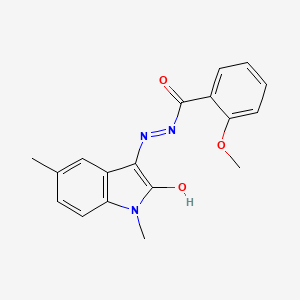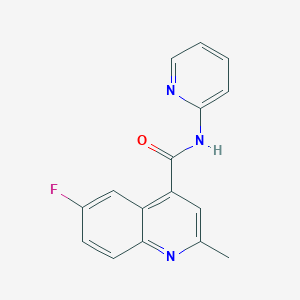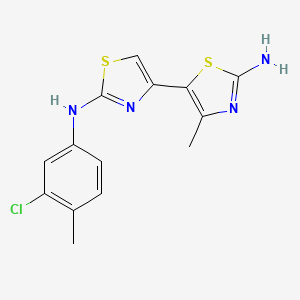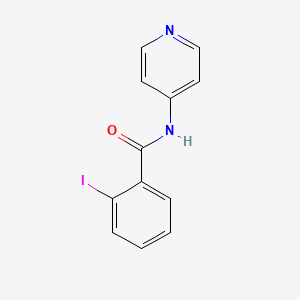
2-(2-chlorophenoxy)-N-5-quinolinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-5-quinolinylacetamide, also known as CQ, is a chemical compound that has been widely studied for its potential applications in scientific research. CQ is a member of the quinoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antimalarial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is not fully understood, but it is believed to involve the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. This compound has also been shown to inhibit the acidification of lysosomes, which is thought to be responsible for its antiviral and anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as protein kinase C and phospholipase A2, which are involved in cell signaling pathways. This compound has also been shown to inhibit the release of cytokines, which are involved in the immune response. In addition, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is its wide range of biological activities, which make it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize and has a long shelf life, making it a cost-effective reagent for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide. One area of research is the development of new derivatives of this compound with improved biological activity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new therapies for various diseases. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area of research that warrants further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biological activities, including antimalarial, antiviral, and anticancer properties. The synthesis of this compound is relatively easy and cost-effective, making it a useful tool for laboratory experiments. However, the potential toxicity of this compound and its unclear mechanism of action are limitations that need to be addressed in future research. Overall, this compound has the potential to be a valuable reagent for the study of various biological processes and the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide involves the reaction of 2-chlorophenol with 2-aminobenzoic acid to form 2-(2-chlorophenoxy)benzoic acid. This compound is then reacted with acetyl chloride to produce 2-(2-chlorophenoxy)acetamide. Finally, the reaction of this compound with 5-aminoquinoline yields this compound. The synthesis of this compound has been optimized over the years, resulting in high yields and purity of the compound.
Scientific Research Applications
2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its antimalarial activity. This compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, this compound has also been studied for its potential antiviral and anticancer properties. This compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus, and has also been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-quinolin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-1-2-9-16(13)22-11-17(21)20-15-8-3-7-14-12(15)5-4-10-19-14/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWUHSYHDGFJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)



![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)

![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)

![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)
![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)
![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)
![ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715456.png)

